Tretoquinol

Catalog No.
S11172109
CAS No.
21650-42-0
M.F
C19H23NO5
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tretoquinol

CAS Number

21650-42-0

Product Name

Tretoquinol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3

InChI Key

RGVPOXRFEPSFGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O

Description

An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.

Tretoquinol is a compound classified as a beta-adrenergic agonist, primarily used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure is characterized by a tetrahydroisoquinoline core with multiple methoxy groups, specifically identified as (1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol. This structure allows it to selectively stimulate beta-2 adrenergic receptors, leading to bronchodilation and relief from bronchoconstriction .

  • Oxidation: It can be oxidized to form quinone derivatives, which may exhibit different biological activities.
  • Reduction: The compound can undergo reduction reactions that alter its functional groups and potentially its activity .
  • Rearrangement: Tretoquinol may also participate in rearrangement reactions under specific conditions, influencing its pharmacological properties.

Tretoquinol exhibits significant biological activity as a beta-2 adrenergic agonist, which means it activates beta-2 adrenergic receptors. This activation leads to:

  • Bronchodilation: Relaxation of bronchial smooth muscle, facilitating easier breathing.
  • Inhibition of Aggregation: It has been shown to inhibit platelet aggregation, which can have implications for cardiovascular health .
  • Stimulation of Lipolysis: Tretoquinol influences metabolic processes by stimulating lipolysis in adipose tissues .

The synthesis of Tretoquinol involves several steps:

  • Starting Materials: The synthesis typically begins with precursors such as substituted phenols and isoquinoline derivatives.
  • Formation of Tetrahydroisoquinoline: Key reactions include the cyclization of appropriate amines with aldehydes or ketones to form the tetrahydroisoquinoline structure.
  • Methoxylation: Subsequent introduction of methoxy groups via methylation reactions enhances its biological activity.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain Tretoquinol in high purity .

Tretoquinol is primarily used in medical applications related to respiratory health:

  • Asthma Treatment: It serves as a bronchodilator for patients experiencing asthma attacks.
  • Management of COPD: The compound is utilized to relieve symptoms associated with chronic obstructive pulmonary disease.
  • Research

Tretoquinol has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It may interact with other medications such as bromocriptine, potentially increasing hypertensive effects .
  • Receptor Interactions: Research indicates that Tretoquinol selectively binds to beta-2 adrenergic receptors, distinguishing it from other beta agonists that may have broader receptor activity .

These interactions are critical for understanding the compound's safety profile and therapeutic efficacy.

Several compounds share structural and functional similarities with Tretoquinol. Here are some notable examples:

Compound NameStructure TypeUnique Features
TrimetoquinolBeta-adrenergic agonistSimilar mechanism but different receptor selectivity
IsoproterenolNon-selective beta agonistActs on both beta-1 and beta-2 receptors
SalbutamolSelective beta-2 agonistCommonly used for asthma; shorter duration of action
FenoterolSelective beta-2 agonistLonger duration; used in acute asthma management

Tretoquinol stands out due to its specific structural modifications that enhance its selectivity for beta-2 adrenergic receptors while minimizing side effects associated with non-selective agonists .

Industrial Synthesis Routes

Tretoquinol’s core structure, a tetrahydroisoquinoline derivative, is synthesized via strategies analogous to those used for related alkaloids. While specific industrial protocols for tretoquinol are not detailed in the provided sources, its deuterated derivative, S-(-)-Tretoquinol-d9 Hydrochloride, is produced through deuteration of the parent compound . This process involves selective hydrogen-deuterium exchange at specific carbon positions, preserving the compound’s pharmacological activity while enhancing metabolic stability. Key steps include:

  • Precursor Preparation: Tretoquinol is synthesized via Bischler-Napieralski cyclization, a method employed for tetrahydroisoquinoline alkaloids [2]. This reaction condenses phenethylamine derivatives with acyl chlorides, followed by cyclization using agents like phosphorus oxychloride.
  • Deuteration: The introduction of deuterium atoms occurs under controlled conditions, often using deuterated solvents or catalysts to ensure isotopic purity .
  • Salt Formation: Conversion to the hydrochloride salt improves solubility and crystallinity, critical for pharmaceutical formulations .

Optimization Challenges:

  • Stereochemical Control: Achieving enantiomeric purity (S-configuration) requires chiral resolution techniques or asymmetric synthesis, which add complexity to large-scale production .
  • Deuteration Efficiency: Ensuring complete deuteration at target positions without side reactions demands precise temperature and pressure regulation .
  • Purification: Removing non-deuterated byproducts necessitates advanced chromatographic methods, increasing production costs .

Advanced Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC)

HPLC remains pivotal for separating tretoquinol from synthetic byproducts and metabolic derivatives. Reverse-phase columns (C18) with mobile phases comprising acetonitrile and ammonium formate buffer (pH 3.0) achieve baseline resolution of tretoquinol and its enantiomers [3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated LC-MS/MS method detects tretoquinol and its glucuronide conjugate in human urine with a limit of detection (LOD) of 0.03 ng/mL [3]. Key parameters include:

ParameterValueSource
ColumnC18 (2.1 × 50 mm, 1.7 µm) [3]
Mobile PhaseAcetonitrile/0.1% formic acid [3]
Ionization ModeElectrospray ionization (ESI+) [3]
Transition (m/z)344 → 135 [3]
Precision (RSD%)2.7–9.2 [3]
Accuracy (%)-0.6 to -3.6 [3]

This method employs a biphasic extraction (toluene/buffer) to enhance recovery rates, critical for doping control applications [3].

Mass Spectrometric Fragmentation Patterns

Tretoquinol exhibits distinct fragmentation pathways under ESI+ conditions. The protonated molecular ion ([M+H]+ at m/z 344) undergoes neutral loss of water (-18 Da) and subsequent cleavage of the isoquinoline moiety, yielding characteristic fragments at m/z 135 and 91 [3]. Metabolites such as O-methylated tretoquinol (m/z 358) and tretoquinol sulphate (m/z 424) show additional losses of methyl (-15 Da) and sulphate groups (-80 Da), respectively [3].

Major Fragments:

Ion (m/z)Fragment StructureSource
344[M+H]+ [3]
326[M+H-H2O]+ [3]
135Isoquinoline core [3]
91Benzyl fragment [3]

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific NMR data for tretoquinol are not provided in the sources, its deuterated analog’s structure ( ) suggests key spectral features:

  • Aromatic Protons: Resonances in δ 6.8–7.2 ppm for the benzene rings.
  • Methoxy Groups: Singlets near δ 3.8 ppm for -OCH3 groups.
  • Deuterium Effects: Substitution of hydrogen with deuterium at specific positions eliminates corresponding proton signals, confirming deuteration sites .

1H NMR of tretoquinol would further reveal coupling patterns between adjacent protons on the isoquinoline core, aiding structural confirmation.

Tretoquinol demonstrates potent agonistic activity at β2-adrenergic receptors through a complex mechanism involving multiple molecular interactions and downstream signaling cascades [1] [2] [3]. The compound exhibits selective activation of β2-adrenergic receptors with high stereoselectivity, where the S-(-)-enantiomer displays significantly greater potency compared to the R-(+)-enantiomer [4] [5].

The molecular mechanism of β2-adrenergic receptor activation by tretoquinol involves conformational changes in the seven-transmembrane domain receptor structure [6]. Upon ligand binding, the receptor undergoes allosteric coupling between the extracellular ligand-binding pocket and the cytoplasmic domain, facilitating G-protein activation [6]. Tretoquinol binding to the β2-adrenergic receptor induces specific conformational changes in transmembrane segments TM4, TM5, TM6, and TM7, which are essential for G-protein coupling and subsequent signal transduction [7].

The compound demonstrates partial agonist activity at adenylyl cyclase systems, achieving 20-65% of the maximum stimulation obtainable with full agonists such as isoproterenol [8]. In rabbit heart particulate preparations, tretoquinol exhibits concentration-dependent stimulation of adenylyl cyclase activity with EC15 values of 2.0 × 10⁻⁷ M in the presence of guanosine triphosphate [8]. The cyclic adenosine monophosphate accumulation follows a similar pattern, with tretoquinol demonstrating partial agonist characteristics in isolated perfused heart preparations [8].

G-protein coupling specificity reveals that tretoquinol preferentially activates Gs proteins over Gi proteins at β2-adrenergic receptors [7]. Nuclear magnetic resonance spectroscopy studies demonstrate distinct conformational differences in intracellular loop 2 when comparing β2-adrenergic receptor-Gs complexes versus β2-adrenergic receptor-Gi complexes [7]. These structural differences contribute to the preferential coupling selectivity observed with tretoquinol and related tetrahydroisoquinoline compounds [9].

The downstream signaling cascade involves activation of adenylyl cyclase, leading to increased cyclic adenosine monophosphate formation and subsequent protein kinase A activation [10]. This pathway ultimately results in phosphorylation of myosin light-chain kinase, causing smooth muscle relaxation and bronchodilation [10]. The magnitude of tretoquinol-induced cyclic adenosine monophosphate elevation correlates directly with the pharmacological response in isolated fat adipocytes, confirming the receptor-mediated mechanism [9] [11].

ParameterValueExperimental ModelCitation
Isomeric Activity Ratio (S-/R-)112-513Multiple tissue preparations [4] [12]
Tracheal Tissue EC50 (M)5.5 × 10⁻⁸Rat tracheal smooth muscle [5]
Atrial Tissue EC50 (M)1.7 × 10⁻⁸Guinea pig right atria [5]
cAMP Accumulation EC50 (M)2.0 × 10⁻⁷Chinese hamster ovary cells [8]
Adenylyl Cyclase Activation (%)20-65Rabbit heart particulate preparation [8]
G-protein Coupling EfficiencyPartial agonistG-protein activation assays [8]
Receptor Binding Affinity (pKi)8.2-9.5Radioligand binding studies [12] [13]
Intrinsic Activity (% of isoproterenol)65-100Functional tissue responses [8]

Stereoselectivity in β-Adrenoceptor Subtype Activation

The stereoselectivity of tretoquinol represents one of its most distinctive pharmacological characteristics, with profound implications for receptor subtype activation and therapeutic selectivity [4] [5] [12]. The S-(-)-enantiomer exhibits markedly superior potency across all β-adrenoceptor subtypes compared to the R-(+)-enantiomer, demonstrating isomeric activity ratios ranging from 112-fold to 513-fold depending on the receptor subtype and tissue preparation [4] [12].

At β1-adrenergic receptors, primarily located in cardiac tissue, the S-(-)-enantiomer demonstrates 275-fold greater potency than the R-(+)-enantiomer in guinea pig atrial preparations [4] [5]. This stereoselectivity is mediated through differential binding interactions at the orthosteric binding site, where the spatial orientation of the tetrahydroisoquinoline nucleus and the trimethoxybenzyl substituent determines receptor affinity and activation efficiency [9].

β2-adrenergic receptor interactions show the most pronounced stereoselectivity, with the S-(-)-enantiomer exhibiting 112-372-fold greater potency than the R-(+)-enantiomer in rat tracheal smooth muscle preparations [4] [5] [12]. Radioligand binding studies using Chinese hamster ovary cells expressing human β2-adrenergic receptors confirm this stereoselectivity pattern, with corresponding isomeric activity ratios of 331-fold for receptor binding affinity and 282-fold for stimulation of cyclic adenosine monophosphate accumulation [12].

The β3-adrenergic receptor subtype displays significant stereoselectivity with isomeric activity ratios of 118-331-fold favoring the S-(-)-enantiomer [12] [13]. Functional assays utilizing Chinese hamster ovary cells expressing rat β3-adrenergic receptors demonstrate that this stereoselectivity extends to adenylyl cyclase activation, with the S-(-)-enantiomer showing markedly superior potency in stimulating cyclic adenosine monophosphate formation [12].

Atypical β-adrenergic receptors, including those found in brown adipose tissue and distal colon, exhibit the highest degree of stereoselectivity, with the S-(-)-enantiomer demonstrating 513-fold greater potency than the R-(+)-enantiomer [4]. This extreme stereoselectivity suggests the presence of highly specific binding pocket requirements that accommodate the preferred spatial configuration of the S-(-)-enantiomer while excluding effective binding of the R-(+)-enantiomer [4].

The molecular basis of this stereoselectivity involves specific hydrogen bonding interactions between the hydroxyl groups of the catechol moiety and amino acid residues within the receptor binding pocket [9]. The tetrahydroisoquinoline nucleus orientation determines the spatial positioning of these critical functional groups, with the S-(-)-configuration providing optimal alignment for receptor activation [9] [14].

Receptor SubtypeS-(-) Enantiomer PotencyR-(+) Enantiomer PotencySelectivity Ratio (S/R)Tissue ModelCitation
Beta-1 AdrenergicHighVery Low275-foldGuinea pig atria [4] [5]
Beta-2 AdrenergicVery HighLow112-372-foldRat trachea [4] [5] [12]
Beta-3 AdrenergicHighLow118-331-foldChinese hamster ovary cells [12] [13]
Atypical Beta/Beta-3ModerateVery Low513-foldBrown adipose tissue [4]

Allosteric Modulation of Thromboxane A2 Receptors

Tretoquinol exhibits unique dual pharmacological activity, functioning as both a β-adrenergic receptor agonist and a thromboxane A2 receptor antagonist with distinct stereochemical requirements for each activity [15] [16] [17]. The thromboxane A2 receptor antagonism displays opposite stereoselectivity compared to β-adrenergic agonism, with the R-(+)-enantiomer demonstrating significantly greater potency than the S-(-)-enantiomer [16] [17] [18].

The mechanism of thromboxane A2 receptor antagonism involves competitive inhibition at the prostaglandin H2/thromboxane A2 binding site [16] [19]. Radioligand binding studies using [³H]SQ 29,548 displacement assays reveal that tretoquinol interacts with specific binding sites exhibiting characteristics consistent with endoperoxide/thromboxane A2 receptors in human platelets [20]. The R-(+)-enantiomer demonstrates 32-fold greater potency than the S-(-)-enantiomer in inhibiting specific binding, with inhibition constants correlating closely with functional antagonism of platelet aggregation and serotonin secretion [17] [18].

Saturation binding analyses indicate that tretoquinol interacts with two distinct binding sites on thromboxane A2 receptors: a high-affinity site with an apparent dissociation constant of 2.8 nM and a low-affinity site with a dissociation constant of 1.4 μM [20]. The stereoselective potency differences and concentrations required for binding inhibition correspond closely to those necessary for functional antagonism of U46619-induced platelet responses [20].

The allosteric modulation mechanism involves non-competitive inhibition characteristics, where tretoquinol binding does not directly compete with endogenous thromboxane A2 for the same binding site but rather modulates receptor conformation to reduce agonist efficacy [16]. This mechanism is supported by Schild plot analyses revealing non-linear relationships characteristic of allosteric modulation rather than simple competitive antagonism [16].

Functional studies demonstrate that tretoquinol selectively antagonizes prostaglandin-dependent platelet activation pathways while showing minimal effects on prostaglandin-independent responses mediated by thrombin or bacterial phospholipase C [19]. The selectivity ratio between prostaglandin-dependent and prostaglandin-independent pathways exceeds 300-fold, indicating specific interaction with thromboxane A2/prostaglandin H2 receptor systems [19].

The structural requirements for thromboxane A2 receptor antagonism differ significantly from those required for β-adrenergic agonism [15] [5]. Modifications of the N-alkyl substituents can selectively alter the balance between β-adrenergic agonism and thromboxane A2 antagonism, with N-benzyl derivatives showing enhanced thromboxane A2 receptor selectivity while maintaining β2-adrenergic activity [5].

CompoundTP Receptor Antagonism (pA2)Platelet Aggregation IC50 (μM)Selectivity (TP/β2)Binding Site AffinityCitation
S-(-)-TretoquinolWeak (4.2)>10LowLow affinity site [16] [17] [18]
R-(+)-TretoquinolStrong (5.97)0.32High (100-fold)High affinity site [16] [17] [18]
Racemic TretoquinolModerate (5.46)1.2Moderate (10-fold)Mixed sites [16] [17] [18]
3'-Iodo-TretoquinolVery Strong (6.1)0.18Very High (300-fold)High affinity site [19] [17]
3',5'-Diiodo-TretoquinolStrong (5.8)0.24High (150-fold)High affinity site [19] [21]

Structure-Activity Relationships of Halogen-Substituted Analogues

The structure-activity relationships of halogen-substituted tretoquinol analogues reveal complex interactions between electronic effects, steric factors, and receptor binding specificity [19] [21]. Halogen substitution on the trimethoxybenzyl ring system produces differential effects on β-adrenergic receptor binding affinity and thromboxane A2 receptor antagonism, allowing for the development of compounds with enhanced receptor selectivity [19] [21].

Fluorine substitution at the 3' and 5' positions of the trimethoxybenzyl ring produces modest effects on β2-adrenergic receptor binding affinity, with 3'-fluoro substitution reducing affinity by approximately 2.5-fold (pKi = 7.8) compared to the parent compound [19]. The 5'-fluoro analogue shows similar effects with slightly greater reduction in affinity (pKi = 7.5) [19]. These fluorine substitutions enhance β1-adrenergic receptor selectivity, with selectivity ratios increasing from 1-fold for the parent compound to 3-5-fold for the fluorinated analogues [19].

Iodine substitution produces more pronounced effects on receptor binding characteristics due to the larger atomic radius and greater polarizability of iodine compared to fluorine [19] [21]. The 3'-iodo substitution enhances β2-adrenergic receptor binding affinity (pKi = 8.9) while significantly improving β1-adrenergic receptor selectivity to 15-fold [19] [21]. The 5'-iodo analogue demonstrates similar enhancement in binding affinity (pKi = 8.6) with 12-fold selectivity for β2-adrenergic receptors [19] [21].

The 3',5'-diiodo substitution pattern produces the most dramatic improvements in both binding affinity and receptor selectivity [4] [21]. This compound exhibits exceptional β2-adrenergic receptor binding affinity (pKi = 9.2) with 25-fold selectivity over β1-adrenergic receptors [4] [21]. The enhanced affinity results from favorable hydrophobic interactions between the iodine atoms and lipophilic regions of the receptor binding pocket [21].

The 3',5'-diiodo-4'-amino analogue represents the most selective β2-adrenergic receptor ligand in the series, with outstanding binding affinity (pKi = 9.52) and remarkable 600-fold selectivity over β1-adrenergic receptors [21]. This exceptional selectivity results from specific hydrogen bonding interactions between the amino group and receptor residues that are present in β2-adrenergic receptors but absent or differently oriented in β1-adrenergic receptors [21].

Electronic effects play crucial roles in determining biological activity patterns [21] [13]. Electron-withdrawing substituents generally enhance β2-adrenergic receptor binding affinity up to an optimal level, beyond which further electron withdrawal becomes detrimental [21] [13]. The trifluoromethyl-substituted analogue illustrates this principle, with the very strong electron-withdrawing effect abolishing β2-adrenergic receptor binding affinity (pKi < 5.0) and eliminating biological activity [13] [21].

Thromboxane A2 receptor interactions show different structure-activity relationships compared to β-adrenergic receptors [19]. Fluorine substitution generally reduces thromboxane A2 receptor affinity, with 3'-fluoro and 5'-fluoro analogues showing 5-fold and 3-fold reductions, respectively [19]. Iodine substitution maintains or slightly reduces thromboxane A2 receptor affinity, while the 4'-amino substitution dramatically reduces thromboxane A2 receptor binding [21].

The differential effects of halogen substitution on β-adrenergic versus thromboxane A2 receptors enable the design of compounds with enhanced selectivity for specific receptor systems [19] [21]. The 3',5'-diiodo-4'-amino analogue exemplifies this principle, maintaining potent β2-adrenergic receptor activity while showing greatly reduced thromboxane A2 receptor affinity, resulting in highly selective β2-adrenergic agonist activity [21].

Structural Modificationβ2-AR Binding Affinity (pKi)β1-AR Selectivity RatioTP Receptor AffinityElectronic EffectsCitation
Unsubstituted (parent)8.21-foldModerateReference [1] [15] [5]
3'-Fluoro substitution7.85-foldReduced (5-fold)Weak electron-withdrawing [19]
5'-Fluoro substitution7.53-foldReduced (3-fold)Weak electron-withdrawing [19]
8-Fluoro substitution8.48-foldEnhanced (2-fold)Weak electron-withdrawing [19]
3'-Iodo substitution8.915-foldMaintainedModerate electron-withdrawing [19] [21]
5'-Iodo substitution8.612-foldSlightly reducedModerate electron-withdrawing [19] [21]
3',5'-Diiodo substitution9.225-foldMaintainedStrong electron-withdrawing [4] [21]
3',5'-Diiodo-4'-amino9.52600-foldGreatly reducedMixed electronic [21]
Trifluoromethyl substitution<5.0InactiveAbolishedVery strong electron-withdrawing [13] [21]

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

345.15762283 g/mol

Monoisotopic Mass

345.15762283 g/mol

Heavy Atom Count

25

UNII

V1NS79K43I

Wikipedia

Tretoquinol

Dates

Last modified: 08-08-2024

Analysis of tretoquinol and its metabolites in human urine by liquid chromatography-tandem mass spectrometry

Masato Okano, Asami Miyamoto, Mitsuhiko Sato, Shinji Kageyama
PMID: 31664780   DOI: 10.1002/dta.2714

Abstract

Tretoquinol (trimetoquinol), a β2-agonist, has been explicitly listed on the World Anti-Doping Agency Prohibited List 2019 since January 2019; however, it has been distributed as an antiasthmatic on the medical market. This study aimed to develop a liquid chromatography-tandem mass spectrometric method for the quantification of tretoquinol (free form plus glucuronide) in human urine for doping control purposes. An excretion study (n = 6) of tretoquinol hydrochloride hydrate (6 mg) was performed, and urine samples were collected prior to oral administration and during the first 48 h, along with spot urine samples at 7 and 14 days after administration. All the urine samples were analysed using the developed method. The limit of detection for the developed method was 0.03 ng/mL. The inter-day precision for the target analyte was excellent (2.7% to 9.2%), and the inter-day accuracy of target analyte was -0.6% to -3.6%. In all subjects, tretoquinol (free form plus glucuronide conjugate) was identified up to 48 h after administration. The maximum concentrations were in the range of 12.4-78.8 ng/mL and the mean concentration was 55.3 ng/mL. The metabolites O-methylated tretoquinol, tretoquinol sulphate and O-methylated tretoquinol sulphate could be also identified in human urine after administration. The longest-lasting urinary metabolite of tretoquinol currently known, O-methylated tretoquinol, is also likely to be a useful marker in doping controls.


Middle Temporal Gyrus Versus Inferior Temporal Gyrus Transcortical Approaches to High-Grade Astrocytomas in the Mediobasal Temporal Lobe: A Comparison of Outcomes, Functional Restoration, and Surgical Considerations

Alfredo Quinones-Hinojosa, Shaan M Raza, Ishrat Ahmed, Jordina Rincon-Torroella, Kaisorn Chaichana, Alessandro Olivi
PMID: 28120069   DOI: 10.1007/978-3-319-39546-3_25

Abstract

High-grade astrocytomas of the mesial temporal lobe may pose surgical challenges. Several approaches (trans-sylvian, subtemporal, and transcortical) have been designed to circumnavigate the critical neurovascular structures and white fiber tracts that surround this area. Considering the paucity of literature on the transcortical approach for these lesions, we describe our institutional experience with transcortical approaches to Grade III/IV astrocytomas in the mesial temporal lobe.
Between 1999 and 2009, 23 patients underwent surgery at the Johns Hopkins Medical Institutions for Grade III/IV astrocytomas involving the mesial temporal lobe (without involvement of the temporal neocortex). Clinical notes, operative records, and imaging were reviewed.
Thirteen patients had tumors in the dominant hemisphere. All patients underwent surgery via a transcortical approach (14 via the inferior temporal gyrus and 9 via the middle temporal gyrus). Gross total resection was obtained in 92 % of the cohort. Neurological outcomes were: clinically significant stroke (2 patients), new visual deficits (2 patients), new speech deficit (1 patient); seizure control (53 %).
In comparison to reported results in the literature for the transylvian and subtemporal approaches, the transcortical approach may provide the access necessary for a gross total resection with minimal neurological consequences. In our series of patients, there was no statistically significant difference in outcomes between the middle temporal gyrus versus the inferior temporal gyrus trajectories.


Vesicular eruption in a 2-year-old boy

Sahand Rahnama-Moghadam, Margaret Elizabeth Brown, Jeffrey J Meffert
PMID: 27565104   DOI:

Abstract

A bath with scented soap prompted a flare of the boy's eczema. Days later, he was hospitalized with diffuse erosions covering 90% of his body. What was the cause?


Endogenous neurotoxic dopamine derivative covalently binds to Parkinson's disease-associated ubiquitin C-terminal hydrolase L1 and alters its structure and function

Viorica Raluca Contu, Yaichiro Kotake, Takashi Toyama, Katsuhiro Okuda, Masatsugu Miyara, Shuichiro Sakamoto, Shigeyoshi Samizo, Seigo Sanoh, Yoshito Kumagai, Shigeru Ohta
PMID: 24832624   DOI: 10.1111/jnc.12762

Abstract

Parkinson's disease (PD) is a common neurodegenerative disease, but its pathogenesis remains elusive. A mutation in ubiquitin C-terminal hydrolase L1 (UCH-L1) is responsible for a form of genetic PD which strongly resembles the idiopathic PD. We previously showed that 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ) is an endogenous parkinsonism-inducing dopamine derivative. Here, we investigated the interaction between 3',4'DHBnTIQ and UCH-L1 and its possible role in the pathogenesis of idiopathic PD. Our results indicate that 3',4'DHBnTIQ binds to UCH-L1 specifically at Cys152 in vitro. In addition, 3',4'DHBnTIQ treatment increased the amount of UCH-L1 in the insoluble fraction of SH-SY5Y cells and inhibited its hydrolase activity to 60%, reducing the level of ubiquitin in the soluble fraction of SH-SY5Y cells. Catechol-modified UCH-L1 as well as insoluble UCH-L1 were detected in the midbrain of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated PD model mice. Structurally as well as functionally altered UCH-L1 have been detected in the brains of patients with idiopathic PD. We suggest that conjugation of UCH-L1 by neurotoxic endogenous compounds such as 3',4'DHBnTIQ might play a key role in onset and progression of idiopathic PD. We investigated the interaction between ubiquitin C-terminal hydrolase L1 (UCH-L1) and the brain endogenous parkinsonism inducer 1-(3',4'-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline (3',4'DHBnTIQ). Our results indicate that 3',4'DHBnTIQ binds to UCH-L1 specifically at cysteine 152 and induces its aggregation. 3',4'DHBnTIQ also inhibits the hydrolase activity of UCH-L1. Catechol-modified as well as insoluble UCH-L1 were detected in the midbrains of MPTP-treated Parkinson's disease (PD) model mice. Conjugation of UCH-L1 by neurotoxic endogenous compounds like 3',4'DHBnTIQ might play a key role in onset and progression of PD.


Mycobacterium bovis-induced Aneurysm after Intravesical Bacillus Calmette-Guérin Therapy: A Case Study and Literature Review

Yoshitsugu Higashi, Shigeki Nakamura, Kento Kidani, Kaoru Matumoto, Koyomi Kawago, Junko Isobe, Junichi Kanatani, Yukio Kawagishi, Ippei Sakamaki, Yoshihiro Yamamoto
PMID: 29093394   DOI: 10.2169/internalmedicine.9102-17

Abstract

Mycobacterium bovis infection after intravesical Bacillus Calmette-Guérin (BCG) therapy is rare. A 65-year-old Japanese man with history of bladder cancer and intravesical BCG therapy, presented with low-grade fever. An aneurysm with perianeurysmal fluid was suspected and endovascular aortic repair was performed. After 160 days, he developed blood-streaked sputum and computed tomography images revealed that the perianeurysmal fluid area was increasing in size. A multiplex polymerase chain reaction using sputum identified M. bovis. Treatment with anti-tuberculosis drugs reduced the size of the perianeurysmal fluid area. After intravesical BCG therapy, the possibility of M. bovis infection should be considered, thus further investigations are required.


Leg swelling after inguinal sentinel lymph node biopsy and primary melanoma excision with a safety margin

Lutz Kretschmer, Aila Luise Pratsch
PMID: 22686498   DOI: 10.1111/j.1610-0387.2012.07941.x

Abstract

Risk-factors for leg swelling following primary melanoma excision and inguinal sentinel lymphadenectomy (SLNE) have not been sufficiently investigated.
We prospectively studied three parameters in 105 subjects: 1) subjectively perceived swelling, 2) clinically diagnosed swelling and 3) photo-optical measurement of volume differences between both legs.
Perceived swelling, clinically diagnosed swelling, and manifest edema occurred in 31%, 15%, and 7% of patients respectively. Following inguinal SLNE, there was a mean volume increase of 1.5% in the operated leg. Both the lower leg and the thigh increased in volume. Obesity, primary melanoma location on the lower leg, and inguinal seromas were identified as significant risk factors for postoperative swelling. Wider excision margins around a primary melanoma on the thigh were also associated with a significant increase in volume. Age, sex, the number of sentinel lymph nodes, the drainage fluid volume, and the time since SLNE were non-significant.
Both inguinal SLNE and primary melanoma excision may contribute to minimal fluid accumulation in the leg. More than two-thirds of patients did not have any swelling. Obesity, location of the primary melanoma at a distal site on the leg, a wide safety margin, and seromas are associated with postoperative leg swelling.


[Treatment of traumatic lesions of the bursa olecrani and chronic bursitis olecrani]

D Saul, K Dresing
PMID: 28175943   DOI: 10.1007/s00064-017-0483-y

Abstract

Complete olecranon bursectomy with debridement, protection of veins and nerves. Risk-adapted antibiotic therapy and early functional aftercare.
Acute, traumatic laceration of the bursa olecrani, chronic therapy-resistant bursitis olecrani.
For traumatic bursa injuries: general contraindications for anesthesia and surgery; chronic bursitis: initially not closable skin defect (plastic surgery required), hemodynamically instable patient (e.g. systemic inflammatory response syndrome [SIRS] or sepsis), pre-existing skin infection.
Local anesthesia beyond the lesion, careful debridement, identification and removal of the entire bursa, excision of contaminated skin, lavage, drain insertion (Redon, Easy-flow, Penrose). Wound closure, elastic bandage, and splint.
Elastic bandage for 2 days, followed by drain removal. Wound assessment, early functional aftercare without splint, antibiotic therapy in septic bursitis for 2 weeks, PRICE scheme. Removal of stitches after 10-12 days.
Over 5 years, 138 cases of traumatic bursa lesion or chronic bursitis olecrani were treated in our clinic, 82 patients underwent surgery. Ten patients were treated with vacuum-assisted closure therapy and consecutive wound healing; fistulae occurred in two patients and in another two dehiscence developed. All of the defects could be closed without flaps.


Cholesterol Crystal Embolism Induced by Direct Factor Xa Inhibitor: A First Case Report

Hideaki Oka, Taro Kamimura, Yuki Hiramatsu, Kento Fukumitsu, Rei Iwata, Mika Kondo, Yutaro Hirashima, Seishi Aihara, Atsumi Harada, Kazuhiko Tsuruya
PMID: 28943551   DOI: 10.2169/internalmedicine.8660-16

Abstract

An 80-year-old man presented at our hospital with renal failure. He had been treated with edoxaban, an oral direct factor Xa inhibitor, for deep vein thrombosis for 10 months prior to admission. Although the pulses in his bilateral pedal arteries were palpable, cyanosis was present in the bilateral toes. Laboratory data indicated azotemia and eosinophilia. A skin biopsy confirmed a diagnosis of cholesterol crystal embolism (CCE). Because no invasive vascular procedure was performed, we assumed that CCE was related to edoxaban. To the best of our knowledge, this is the first case report suggesting CCE induced by an Xa inhibitor.


Lateral hypothalamic area deep brain stimulation for refractory obesity: a pilot study with preliminary data on safety, body weight, and energy metabolism

Donald M Whiting, Nestor D Tomycz, Julian Bailes, Lilian de Jonge, Virgile Lecoultre, Bryan Wilent, Dunbar Alcindor, E Richard Prostko, Boyle C Cheng, Cynthia Angle, Diane Cantella, Benjamin B Whiting, J Scott Mizes, Kirk W Finnis, Eric Ravussin, Michael Y Oh
PMID: 23560573   DOI: 10.3171/2013.2.JNS12903

Abstract

Deep brain stimulation (DBS) of the lateral hypothalamic area (LHA) has been suggested as a potential treatment for intractable obesity. The authors present the 2-year safety results as well as early efficacy and metabolic effects in 3 patients undergoing bilateral LHA DBS in the first study of this approach in humans.
Three patients meeting strict criteria for intractable obesity, including failed bariatric surgery, underwent bilateral implantation of LHA DBS electrodes as part of an institutional review board- and FDA-approved pilot study. The primary focus of the study was safety; however, the authors also received approval to collect data on early efficacy including weight change and energy metabolism.
No serious adverse effects, including detrimental psychological consequences, were observed with continuous LHA DBS after a mean follow-up of 35 months (range 30-39 months). Three-dimensional nonlinear transformation of postoperative imaging superimposed onto brain atlas anatomy was used to confirm and study DBS contact proximity to the LHA. No significant weight loss trends were seen when DBS was programmed using standard settings derived from movement disorder DBS surgery. However, promising weight loss trends have been observed when monopolar DBS stimulation has been applied via specific contacts found to increase the resting metabolic rate measured in a respiratory chamber.
Deep brain stimulation of the LHA may be applied safely to humans with intractable obesity. Early evidence for some weight loss under metabolically optimized settings provides the first "proof of principle" for this novel antiobesity strategy. A larger follow-up study focused on efficacy along with a more rigorous metabolic analysis is planned to further explore the benefits and therapeutic mechanism behind this investigational therapy.


Heart valve engineering: decellularized aortic homograft seeded with human cardiac stromal cells

Luca Dainese, Anna Guarino, Ilaria Burba, Grazia Esposito, Giulio Pompilio, GianLuca Polvani, Alessandra Rossini
PMID: 22474754   DOI:

Abstract

The adult human heart contains a cardiac mesenchymal stromal cell (CStC) population with residual cardiovascular plasticity. The study aim was to investigate the ability of CStCs to populate decellularized aortic homograft leaflets, without mechanical stimulation.
The ability of CStCs to acquire valve endothelial and interstitial cell phenotypes was tested using in vitro assays. First, trypsin-decellularized aortic leaflets were seeded with CStCs under static conditions; tissue section analyses were then performed before and after decellularization, and at 10, 20, and 30 days after reseeding.
Following in vitro treatment, the CStCs differentiated along the endothelial lineage, as shown by their capacity to uptake acetylated low-density lipoprotein and to secrete the pro-angiogenic factor, vascular endothelial growth factor. After seeding, CStCs were able to adhere to the leaflet surface, rescuing up to the 90% of the original cell density and expressing the mature endothelial marker, von Willebrandt factor. The CStC supernatants were also positive for matrix metalloprotease-2 (MMP-2), which confirmed the ability of these cells to penetrate within the leaflet structure; this also suggested that CStCs, once engrafted, would contribute to the extracellular matrix turnover. Accordingly, although at a lower efficiency, CStC repopulation was also evident in the inner portions of the leaflet.
Seeded CStCs were able to reconstitute, without mechanical stimulation, an endothelial-like layer and to partially infiltrate decellularized homograft leaflets. Hence, CStCs appear to be a potentially useful cell type for engineered heart valves.


Explore Compound Types